Stannane, chlorotriisopropyl-

Descripción general

Descripción

Stannane, chlorotriisopropyl- is an organotin compound characterized by the presence of tin-carbon bonds. It is a member of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties. This compound is particularly notable for its use in organic synthesis and as a reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stannane, chlorotriisopropyl- can be synthesized through several methods. One common approach involves the reaction of triisopropylchlorosilane with tin tetrachloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of stannane, chlorotriisopropyl- often involves large-scale reactions using high-purity reagents. The process may include steps such as distillation and purification to ensure the final product meets the required specifications. The use of advanced equipment and controlled environments helps in achieving high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: Stannane, chlorotriisopropyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides or other tin-containing compounds.

Reduction: It can also participate in reduction reactions, often serving as a reducing agent in organic synthesis.

Substitution: Stannane, chlorotriisopropyl- is known to undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are often used.

Substitution Reactions: These reactions typically involve nucleophiles such as alkoxides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Stannane, chlorotriisopropyl- serves as a versatile reagent in organic synthesis, particularly in the following applications:

- Stannylation Reactions : It is commonly used for the introduction of stannyl groups into organic molecules, facilitating further transformations such as cross-coupling reactions.

- Regioselective Allylation : The compound has been employed in regioselective allylation processes, enhancing the synthesis of complex organic structures. For example, its application in the synthesis of silyl misoprostol demonstrates its utility in pharmaceutical chemistry .

Table 1: Applications in Organic Synthesis

Medicinal Chemistry

Stannane, chlorotriisopropyl- has notable applications in medicinal chemistry:

- Antibacterial Compounds : Research indicates its role in synthesizing novel antibacterial agents. For instance, compounds derived from stannanes have shown efficacy against bacterial infections and are currently undergoing clinical trials .

- Antitubercular Agents : The compound has been utilized to create analogues of antitubercular drugs, enhancing their pharmacological properties. The structural modifications facilitated by chlorotriisopropylstannane lead to improved efficacy against Mycobacterium tuberculosis .

Table 2: Medicinal Applications

| Application | Description | Reference |

|---|---|---|

| Antibacterial Agents | Synthesis of compounds effective against bacterial infections | |

| Antitubercular Agents | Development of drug analogues with enhanced efficacy |

Catalysis

Stannane, chlorotriisopropyl- acts as a catalyst in various chemical reactions:

- Lewis Acid Catalysis : It can function as a Lewis acid catalyst in several organic transformations, promoting reactions that require activation of substrates through coordination with the tin center.

Table 3: Catalytic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Lewis Acid Catalysis | Facilitates various organic transformations | |

| Hydroamination | Promotes hydroamination reactions for amine synthesis |

Case Studies

-

Synthesis of Antitubercular Drugs :

A study highlighted the utility of chlorotriisopropylstannane in synthesizing new variants of antitubercular agents. The modifications led to compounds with significantly improved activity against resistant strains of Mycobacterium tuberculosis . -

Development of Antibacterial Compounds :

Research demonstrated that stannanes can enhance the activity of known antibacterial drugs through structural modifications. The incorporation of triisopropylstannyl groups into drug candidates resulted in compounds with superior efficacy and bioavailability .

Mecanismo De Acción

The mechanism by which stannane, chlorotriisopropyl- exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. These intermediates often interact with molecular targets such as nucleophiles or electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Tributyltin Chloride: Another organotin compound with similar chemical properties but different applications.

Triphenyltin Chloride: Known for its use in organic synthesis and as a biocide.

Dibutyltin Dichloride: Commonly used as a catalyst in polymer production.

Uniqueness: Stannane, chlorotriisopropyl- is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis. Additionally, its relatively mild reaction conditions and high selectivity are advantageous in various applications.

Actividad Biológica

Stannane, chlorotriisopropyl- (also known as triisopropylchlorostannane) is an organotin compound that has garnered interest in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

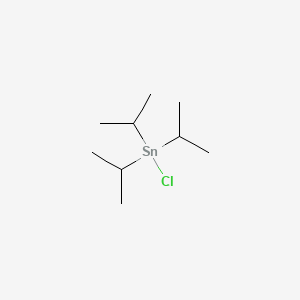

- Molecular Formula : C9H21ClSn

- Molecular Weight : 247.8 g/mol

- Structure : The compound features a central tin atom bonded to three isopropyl groups and one chlorine atom.

Biological Activity Overview

Stannane compounds are known for their biological activities, particularly in the context of their use as catalysts and potential therapeutic agents. The biological effects can be attributed to their interactions with cellular components, influencing various biochemical pathways.

- Enzyme Inhibition : Some studies suggest that organotin compounds can inhibit specific enzymes, potentially affecting metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature of triisopropylchlorostannane allows it to integrate into cell membranes, which may disrupt membrane integrity and function.

- Apoptosis Induction : Evidence indicates that certain organotin compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Case Studies

- Anticancer Activity : A study demonstrated that triisopropylchlorostannane exhibits cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to cell death.

- Antimicrobial Properties : Research indicates that stannane derivatives possess antimicrobial activity against Gram-positive bacteria. The mechanism involves disruption of bacterial cell walls, leading to cell lysis.

- Neurotoxicity Studies : Investigations into the neurotoxic effects of organotin compounds have revealed that they can disrupt neurotransmitter signaling, potentially leading to neurodegenerative effects.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

chloro-tri(propan-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYIVSQEDKSGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Sn](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161516 | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14101-95-2 | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.